![molecular formula C15H22N2O5 B13721716 [2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]-carbamic acid tert-butyl ester is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]-carbamic acid tert-butyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and tert-butyl carbamate.
Formation of the Hydroxyimino Group: The aldehyde group of 3,4-dimethoxybenzaldehyde is converted to the hydroxyimino group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Coupling Reaction: The resulting hydroxyimino compound is then coupled with tert-butyl carbamate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Material Science:
作用機序
The mechanism by which [2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring and methoxy groups can also participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
- [2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]-carbamic acid methyl ester
- [2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]-carbamic acid ethyl ester
Uniqueness
- Functional Groups : The presence of both hydroxyimino and carbamate groups makes it unique compared to other similar compounds.
- Applications : Its specific structure allows for unique interactions in biological systems, making it a valuable compound for research and development.
特性
分子式 |
C15H22N2O5 |
|---|---|
分子量 |
310.35 g/mol |
IUPAC名 |
tert-butyl N-[(2E)-2-(3,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(18)16-9-11(17-19)10-6-7-12(20-4)13(8-10)21-5/h6-8,19H,9H2,1-5H3,(H,16,18)/b17-11- |
InChIキー |
ZJXCKPDULNUMMF-BOPFTXTBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC(=C(C=C1)OC)OC |
正規SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


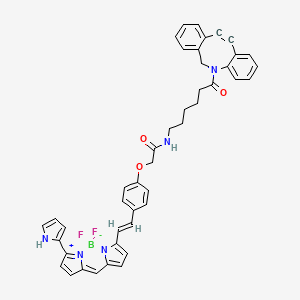

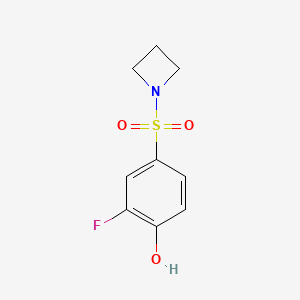
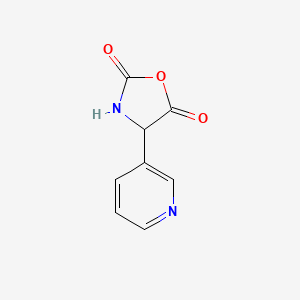
![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)
![(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13721680.png)
![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
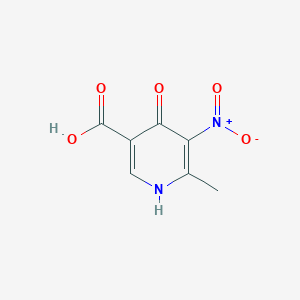
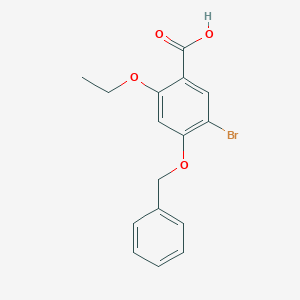
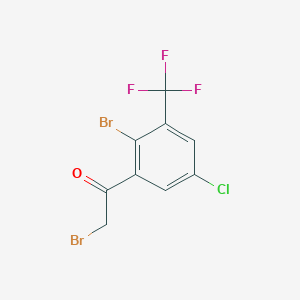
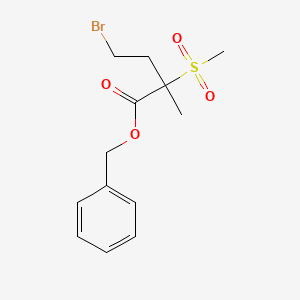
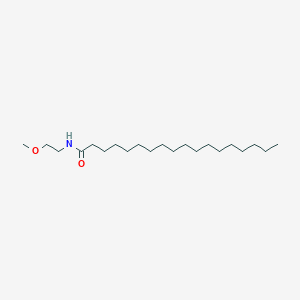

![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
